molecular formula C19H28BNO2 B12857535 1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine

1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine

Cat. No.: B12857535
M. Wt: 313.2 g/mol
InChI Key: WTSMCLDVYLYPHN-UHFFFAOYSA-N
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Description

1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is an organic compound that features a piperidine ring substituted with a benzyl group and a dioxaborolane moiety

Preparation Methods

The synthesis of 1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine typically involves the following steps:

Chemical Reactions Analysis

1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine undergoes various types of chemical reactions:

Scientific Research Applications

1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.

    Industry: It is used in the synthesis of complex organic molecules for various industrial applications

Mechanism of Action

The mechanism by which 1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine exerts its effects involves:

Comparison with Similar Compounds

1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine can be compared with other similar compounds:

Properties

Molecular Formula

C19H28BNO2

Molecular Weight

313.2 g/mol

IUPAC Name

1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine

InChI

InChI=1S/C19H28BNO2/c1-18(2)19(3,4)23-20(22-18)14-16-10-12-21(13-11-16)15-17-8-6-5-7-9-17/h5-9,14H,10-13,15H2,1-4H3

InChI Key

WTSMCLDVYLYPHN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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